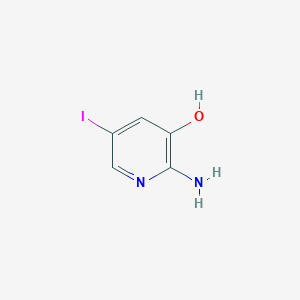![molecular formula C21H40N2O5 B15124729 (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is a chemical compound used in various scientific research and industrial applications. It is a derivative of L-homoserine, an amino acid, and is often used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dicyclohexylammonium (DCHA) salt, which enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt typically involves the protection of the amino group of L-homoserine with a Boc group. This is followed by the formation of the DCHA salt. The general steps are as follows:
Protection of the Amino Group: L-homoserine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-homoserine.
Formation of the DCHA Salt: The N-Boc-L-homoserine is then reacted with dicyclohexylamine in an appropriate solvent to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-homoserine are protected with Boc groups using automated reactors.
Purification: The resulting N-Boc-L-homoserine is purified using crystallization or chromatography techniques.
Salt Formation: The purified N-Boc-L-homoserine is then converted to the DCHA salt in large reactors, followed by further purification and drying.
化学反応の分析
Types of Reactions
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield free L-homoserine.
Hydrolysis: The compound can be hydrolyzed to remove the Boc protecting group, yielding L-homoserine.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide coupling reactions.
Major Products
The major products formed from these reactions include free L-homoserine and various peptide derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and intermediates.
作用機序
The mechanism of action of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The DCHA salt enhances the solubility and stability of the compound, making it easier to handle and use in various reactions. The compound interacts with other amino acids and coupling reagents to form peptide bonds, contributing to the synthesis of peptides and proteins.
類似化合物との比較
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt can be compared with other similar compounds such as:
N-Boc-L-alanine Dicyclohexylammonium Salt: Similar in structure but derived from alanine instead of homoserine.
N-Boc-L-serine Dicyclohexylammonium Salt: Similar in structure but derived from serine.
N-Boc-L-threonine Dicyclohexylammonium Salt: Similar in structure but derived from threonine.
The uniqueness of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt lies in its specific structure and reactivity, making it particularly useful in the synthesis of peptides that require the presence of a homoserine residue.
特性
分子式 |
C21H40N2O5 |
|---|---|
分子量 |
400.6 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) |
InChIキー |
LIXHXJSPZIZVJY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



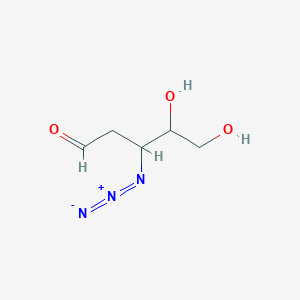
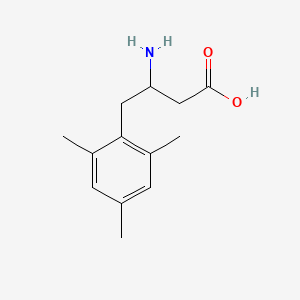
![3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid](/img/structure/B15124677.png)
![8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione](/img/structure/B15124687.png)
![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)
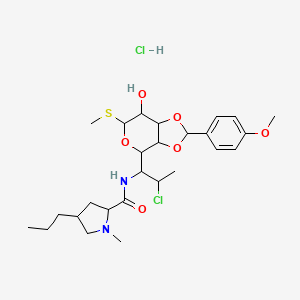
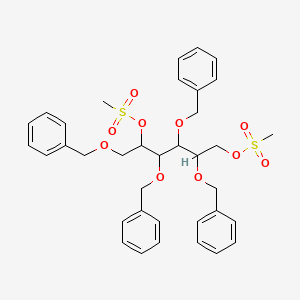

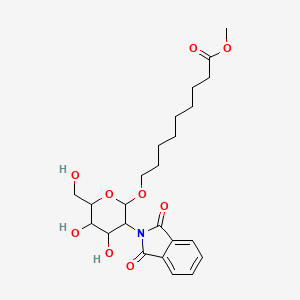
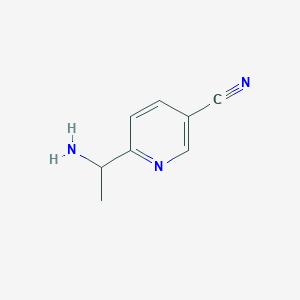
![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)
